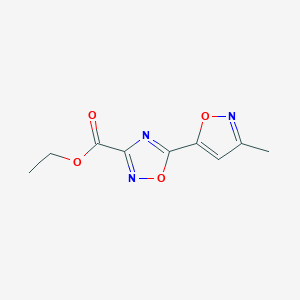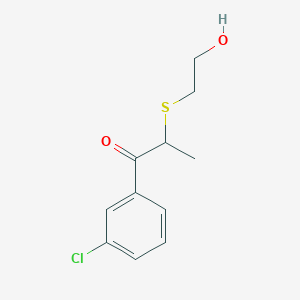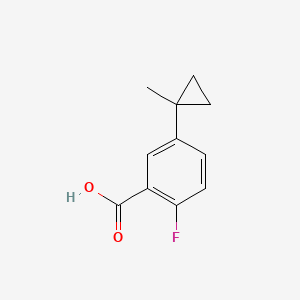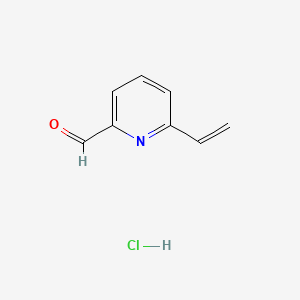
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine derivatives are known for their diverse range of biological activities and are widely used in medicinal chemistry and agricultural applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate typically involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining the temperature at around 60-70°C and stirring the mixture for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to ensure high yield and purity of the product. The final product is typically purified by recrystallization or other suitable purification techniques.
化学反応の分析
Types of Reactions
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are usually conducted in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides. The reactions are carried out under mild to moderate conditions, depending on the reactivity of the nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with various functional groups replacing the original groups.
科学的研究の応用
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.
作用機序
The mechanism of action of Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate can be compared with other pyridazine derivatives, such as:
2-benzyl-6-oxo-1,6-dihydropyridazin-3-yl derivatives: These compounds have similar structures but different substituents, leading to variations in their biological activities.
1,3,5-triazin-2-yl derivatives: These compounds contain a triazine ring instead of a pyridazine ring, resulting in different chemical and biological properties.
1,3,4-oxadiazole derivatives: These compounds have an oxadiazole ring, which imparts unique properties compared to pyridazine derivatives.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific research applications.
特性
分子式 |
C7H7KN2O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
potassium;2-(1-methyl-6-oxopyridazin-3-yl)acetate |
InChI |
InChI=1S/C7H8N2O3.K/c1-9-6(10)3-2-5(8-9)4-7(11)12;/h2-3H,4H2,1H3,(H,11,12);/q;+1/p-1 |
InChIキー |
BEWAWBLBBPZHHM-UHFFFAOYSA-M |
正規SMILES |
CN1C(=O)C=CC(=N1)CC(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride](/img/structure/B13489524.png)
![5-[1-(Aminomethyl)but-3-enylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489527.png)


![1-Butyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13489537.png)

![3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride](/img/structure/B13489553.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide](/img/structure/B13489566.png)

